7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS (m/z) : 367.0 [M+H]⁺ (calc. 366.21).
- Fragmentation peaks at m/z 288.1 (loss of Br), 201.0 (cleavage of pyrrolopyrimidine core).
Comparative Structural Analysis with Pyrrolo[2,3-d]Pyrimidine Derivatives
Key observations:
- Electron-withdrawing groups (e.g., Br, Cl) at position 7 increase dipole moments and influence π-π stacking interactions.
- Bulkier substituents (e.g., trifluoromethyl) reduce solubility in polar solvents compared to halogenated analogs.
- The hydroxyl group at position 4 enables hydrogen bonding, a feature absent in non-hydroxylated derivatives like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Properties
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDQJUVRRFIFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via cyclization of appropriately substituted precursors. A widely adopted method involves the condensation of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds. For example, ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane under basic conditions to form the bicyclic core, followed by acid-catalyzed cyclization.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | POCl₃, reflux, 5 h | 82% | 99.8% |
| Purification | Ethyl acetate/hexane | 75% | 99.5% |
Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, Pd₂(dba)₃-catalyzed cyclization in DMSO at 100°C achieves 75–92% yields in 5–10 minutes.
Regioselective Substitution at N-7 and C-5
Phenyl Group Installation at C-5
Suzuki-Miyaura coupling introduces the phenyl group at C-5. Using phenylboronic acid with Pd(OAc)₂/XPhos in THF at 80°C yields 85–90% product. Competing reactions at C-4 are minimized by pre-coordinating the hydroxyl group with BF₃·OEt₂.
Hydroxylation at C-4
Oxidative Hydroxylation
Direct oxidation of 4-chloro intermediates using NaOH/H₂O₂ under reflux installs the hydroxyl group. Patent data show that adjusting pH to 3–5 post-reaction prevents over-oxidation, yielding 65–75% product with 99.8% purity.
Critical Parameters
| Oxidant | Temp (°C) | pH | Reaction Time | Yield |
|---|---|---|---|---|
| H₂O₂ | 45 | 4.0 | 2 h | 72% |
One-Pot Tandem Syntheses
Recent advances employ tandem cyclization-functionalization sequences. A microwave-assisted protocol combines core formation, SNAr substitution, and hydroxylation in a single vessel, reducing purification steps:
- Cyclize 2-aminopyrimidine with ethyl acrylate (µW, 175°C, 50 min).
- Substitute N-7 with 4-bromophenylamine (Pd₂(dba)₃, 100°C, 10 min).
- Oxidize C-4 with H₂O₂/NaOH (45°C, 1 h).
Overall Yield : 68% (three steps).
Characterization and Analytical Validation
Spectroscopic Data
Mass Spectrometry
Industrial-Scale Production Insights
Patent US10738058B2 details a cost-effective four-step synthesis:
- Cyclization (POCl₃, 82% yield).
- Tosylation (TsCl, Et₃N, 94%).
- SNAr substitution (4-bromophenol, 87%).
- Hydroxylation (NaOH/H₂O₂, 72%).
Total Yield : 52% (four steps), Purity >99.8%.
Applications in Kinase Inhibition
While beyond synthesis scope, the compound’s 4-hydroxy group enables hydrogen bonding with kinase ATP pockets (e.g., GSK-3β, FLT3). Structural analogs show IC₅₀ values <1 µM, validating the synthetic route’s biological relevance.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol exhibit promising antimicrobial properties. The compound has been evaluated against various microorganisms with the following findings:
- Synthesis and Testing : Several derivatives were synthesized and tested for antimicrobial activity using Minimum Inhibitory Concentration (MIC) assays. Most compounds demonstrated significant activity against a range of bacterial strains, particularly Gram-positive bacteria.
| Compound | MIC (μmol/L) | Activity |
|---|---|---|
| Compound A | 4–12 | Effective against bacteria |
| Compound B | 6–20 | Moderate activity |
These results suggest that modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance antimicrobial efficacy .
Anticancer Applications
In oncology, 7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has shown potential as an antitumor agent. Studies have focused on its effects on various human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG-2 (liver cancer), and A549 (lung cancer).
| Cell Line | Assay Type | Results |
|---|---|---|
| MCF-7 | MTT Assay | Significant reduction in cell viability |
| HCT-116 | MTT Assay | Moderate cytotoxicity observed |
| HepG-2 | MTT Assay | Promising antitumor activity |
| A549 | MTT Assay | Effective in inhibiting growth |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. A specific derivative has been compared to indomethacin, a known anti-inflammatory drug:
- Comparative Analysis : The derivative exhibited comparable anti-inflammatory effects with reduced ulcerogenic potential, making it a candidate for further development in treating inflammatory conditions.
| Parameter | Indomethacin | Derivative |
|---|---|---|
| Anti-inflammatory Activity | High | Comparable |
| Ulcerogenic Effects | High | Minimal |
This suggests that the compound could provide therapeutic benefits with fewer side effects .
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain kinases or interfere with DNA replication . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The substitution pattern on the pyrrolo[2,3-d]pyrimidine core significantly influences molecular weight, polarity, and electronic properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula (C₁₈H₁₃BrN₃O).
Key Observations :
Potential for Further Functionalization
The 4-bromophenyl group in the target compound enables downstream modifications:
- Cross-Coupling Reactions : Bromine can participate in Suzuki or Buchwald-Hartwig reactions to introduce heterocycles or amines, as seen in derivatives like BH22594 (piperazine-linked analogs) .
- Biotinylation or Fluorescent Tagging : Bromine-to-amine conversion could facilitate probe development for target identification .
Biological Activity
7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a member of the pyrrolopyrimidine family, notable for its diverse biological activities. This compound has garnered attention due to its potential applications in cancer therapy and inflammation management. The unique structural features, including a bromophenyl substituent, may influence its biological interactions and efficacy.
Chemical Structure and Properties
The molecular formula for 7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is C22H22BrN3. Its structure comprises multiple aromatic rings, which are critical for its biological activity. The presence of the bromine atom can enhance the compound's reactivity and selectivity towards specific biological targets compared to similar compounds with different halogens.
Research indicates that this compound primarily acts through the inhibition of specific kinases involved in cell signaling pathways. For instance, it has been identified as a potential inhibitor of p21-activated kinase 4 (PAK4), which plays a significant role in tumor progression. In vitro studies have shown that derivatives of this compound can effectively inhibit PAK4 with IC50 values as low as 2.7 nM, demonstrating potent anti-tumor activity against various cancer cell lines .
Biological Activities
-
Anti-Cancer Effects :
- The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, studies have demonstrated that certain derivatives can arrest cell cycles at the G0/G1 phase and trigger programmed cell death .
- In vivo models have also indicated that these compounds can significantly reduce tumor size and metastasis .
-
Anti-Inflammatory Properties :
- The compound exhibits anti-inflammatory effects by modulating adenosine levels through inhibition of adenosine kinase (AK). This mechanism increases adenosine concentrations, leading to reduced cellular excitability at sites of inflammation .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on PAK4 Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit PAK4. Compound 5n showed significant inhibitory activity with an IC50 value of 2.7 nM against MV4-11 cells, leading to cell cycle arrest and apoptosis .
- In Vivo Tumor Models : In experiments using mouse models, certain derivatives demonstrated superior efficacy in inhibiting tumor growth and angiogenesis compared to standard treatments .
Data Table: Biological Activity Overview
Q & A
Q. Key Considerations :
- Reaction conditions (e.g., temperature, catalysts) significantly impact yields.
- Purification via column chromatography or recrystallization is critical for isolating the target compound .
How can spectroscopic techniques confirm the structure of this compound?
Basic Research Question
Methodological Approach :
- ¹H/¹³C NMR : Assign peaks to protons and carbons in the pyrrolopyrimidine core and substituents. For example:
- Aromatic protons (6.8–8.2 ppm) and NH/OH signals (10–12 ppm) .
- Distinctive shifts for bromophenyl groups due to electron-withdrawing effects .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- IR Spectroscopy : Detect functional groups (e.g., OH stretch ~3200 cm⁻¹) .
Q. Resolution Strategy :
- Compare purity (HPLC) and scalability.
- Validate via ¹H NMR to confirm absence of byproducts .
What computational methods predict binding modes with biological targets?
Advanced Research Question
Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Key Finding :
The bromophenyl group forms hydrophobic interactions with kinase residues (e.g., Leu273), validated by docking scores ≤-9.0 kcal/mol .
How to assess regioselectivity in electrophilic substitution reactions?
Advanced Research Question
Experimental Approach :
- Isotopic Labeling : Use ¹³C-labeled reagents to track substitution positions .
- X-ray Crystallography : Resolve regioselectivity in intermediates (e.g., 4-chloro vs. 6-chloro isomers) .
Example :
In 7H-pyrrolo[2,3-d]pyrimidines, chlorination favors the 4-position due to electron-deficient pyrimidine ring .
What analytical methods ensure purity ≥98% for in vivo studies?
Advanced Research Question
Quality Control :
Q. Documentation :
How to design derivatives for improved pharmacokinetic properties?
Advanced Research Question
Rational Design :
- LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from 3.5 to 2.0 .
- Metabolic Stability : Replace bromine with trifluoromethyl to resist cytochrome P450 oxidation .
Q. Validation :
- In Vitro Assays : Microsomal stability testing (t₁/₂ >60 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
